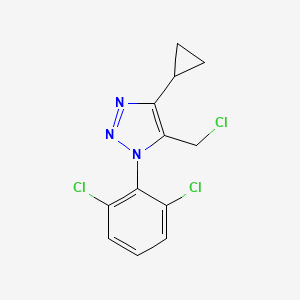![molecular formula C20H28O3Si B13024685 Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13024685.png)
Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is an organosilicon compound that features a biphenyl group substituted with a pentyl chain and three methoxy groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane typically involves the reaction of 4’-pentyl-[1,1’-biphenyl]-4-yl magnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane can undergo various types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often facilitated by heating or the presence of a catalyst such as a metal oxide.
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Major Products
Hydrolysis: Produces silanols.
Condensation: Produces siloxanes.
Substitution: Produces various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry
Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is used as a precursor in the synthesis of advanced materials, such as siloxane-based polymers and coatings. It is also employed in the functionalization of surfaces to impart hydrophobic or oleophobic properties.
Biology and Medicine
In biological research, this compound can be used to modify surfaces of biomaterials to improve biocompatibility or to create bioactive surfaces for cell culture applications.
Industry
In the industrial sector, Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is used in the production of specialty coatings, adhesives, and sealants. It is also utilized in the fabrication of electronic components and devices due to its insulating properties.
Mechanism of Action
The effects of Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane are primarily due to its ability to form strong covalent bonds with various substrates. The methoxy groups can be hydrolyzed to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s ability to modify surfaces and create durable coatings.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: A simpler compound with three methoxy groups attached to a silicon atom.
Vinyltriethoxysilane: Contains a vinyl group and three ethoxy groups attached to a silicon atom.
Glycidoxypropyl trimethoxysilane: Contains a glycidoxypropyl group and three methoxy groups attached to a silicon atom.
Uniqueness
Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is unique due to the presence of the biphenyl group with a pentyl chain, which imparts specific structural and functional properties. This makes it particularly useful in applications requiring hydrophobicity and thermal stability.
Properties
Molecular Formula |
C20H28O3Si |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
trimethoxy-[4-(4-pentylphenyl)phenyl]silane |
InChI |
InChI=1S/C20H28O3Si/c1-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)24(21-2,22-3)23-4/h9-16H,5-8H2,1-4H3 |
InChI Key |
PAVGVOKXEYCKKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


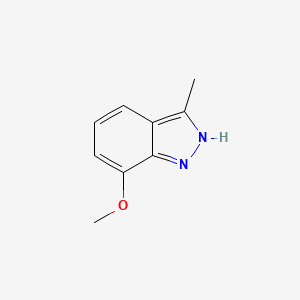
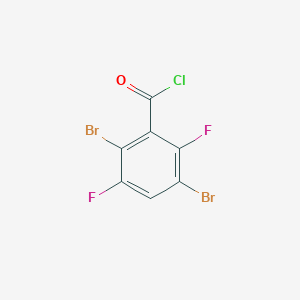
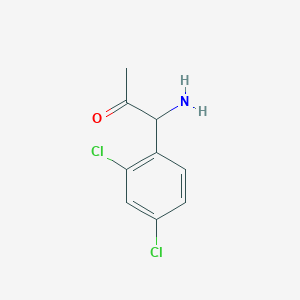
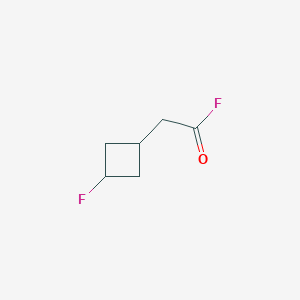
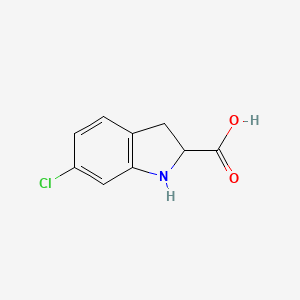
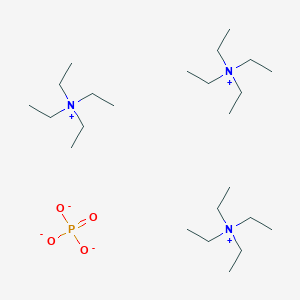
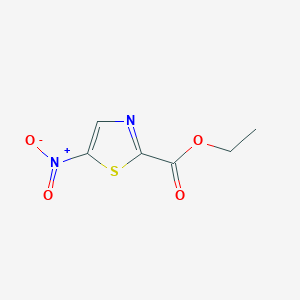
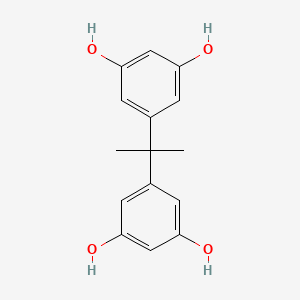

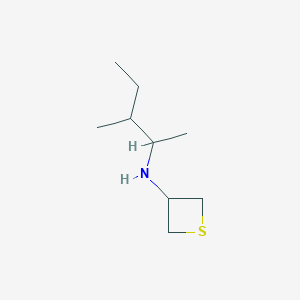
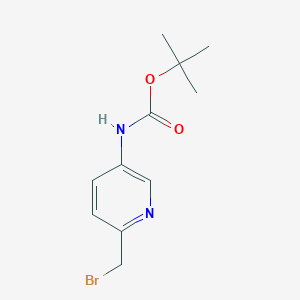
![4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine](/img/structure/B13024661.png)

